molecular formula C11H11F4N B13035333 (S)-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

(S)-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13035333
M. Wt: 233.20 g/mol
InChI Key: TUNYVWDYZXKJFO-JTQLQIEISA-N
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Description

(S)-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral compound that features both fluorine and trifluoromethyl groups. These groups are known for their significant impact on the chemical and biological properties of compounds, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the introduction of fluorine and trifluoromethyl groups into a naphthalene framework. One common approach is the nucleophilic addition of trifluoromethyl groups to a suitable precursor, followed by fluorination. The reaction conditions often involve the use of strong bases and fluorinating agents under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(S)-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amines or alcohols .

Scientific Research Applications

(S)-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups enhance the compound’s binding affinity and selectivity, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific combination of fluorine and trifluoromethyl groups within a chiral naphthalene framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H11F4N

Molecular Weight

233.20 g/mol

IUPAC Name

(1S)-5-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H11F4N/c12-9-5-6(11(13,14)15)4-8-7(9)2-1-3-10(8)16/h4-5,10H,1-3,16H2/t10-/m0/s1

InChI Key

TUNYVWDYZXKJFO-JTQLQIEISA-N

Isomeric SMILES

C1C[C@@H](C2=C(C1)C(=CC(=C2)C(F)(F)F)F)N

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)C(F)(F)F)F)N

Origin of Product

United States

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